

An In-Depth Technical Guide to Chlorthalidone Dimer (Impurity F)

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Compound of Interest

Compound Name: Chlorthalidone Dimer

Cat. No.: B566145

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For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides a detailed exploration of a critical process-related impurity in the synthesis of Chlorthalidone: the **Chlorthalidone Dimer**, also designated as Chlorthalidone Impurity F. As a Senior Application Scientist, my objective is to present a narrative that is both technically robust and practically insightful, grounded in the principles of scientific integrity. This document will delve into the identity, potential formation, analytical control, and significance of this impurity, offering a comprehensive resource for professionals in the field.

Part 1: Identification and Characterization of Chlorthalidone Dimer

The **Chlorthalidone Dimer** is a known process-related impurity that can arise during the synthesis of Chlorthalidone.^[1] Its presence is a critical quality attribute that must be monitored and controlled to ensure the final drug product meets stringent regulatory standards.

Chemical Identity

The definitive identification of the **Chlorthalidone Dimer** is established by its Chemical Abstracts Service (CAS) number and its molecular structure.

Parameter	Value
Compound Name	Chlorthalidone Dimer (Chlorthalidone Impurity F)
CAS Number	1796929-84-4[2][3]
Synonyms	bis[2-Chloro-5-(1-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)benzenesulphonyl]amine[3]
Molecular Formula	C ₂₈ H ₁₉ Cl ₂ N ₃ O ₈ S ₂ [2][3]
Molecular Weight	660.50 g/mol [2]

The structure of the dimer, as its name suggests, is composed of two Chlorthalidone-related moieties linked together. This linkage is crucial as it significantly alters the physicochemical properties of the molecule compared to the parent drug.

Physicochemical Properties

While detailed experimental data on the physicochemical properties of the isolated **Chlorthalidone Dimer** are not extensively published, its larger molecular weight and more complex structure compared to Chlorthalidone imply a lower aqueous solubility and a different chromatographic behavior. These characteristics are fundamental to developing effective analytical methods for its separation and quantification.

Part 2: Genesis of an Impurity: The Formation Pathway

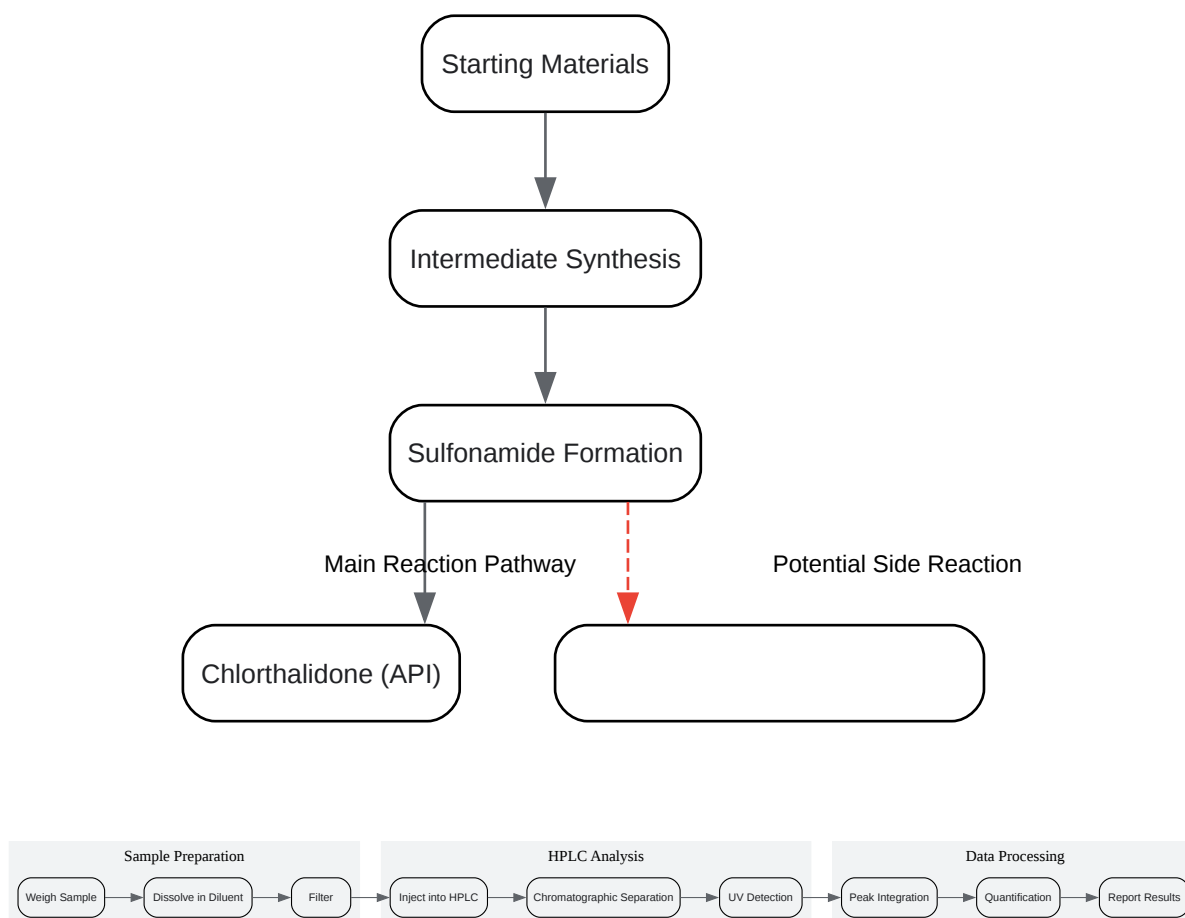
Understanding the potential formation pathways of the **Chlorthalidone Dimer** is pivotal for implementing effective control strategies during the manufacturing process. While the precise, detailed mechanism is often proprietary, a logical pathway can be inferred from the known synthesis of Chlorthalidone and the structure of the dimer.

Overview of Chlorthalidone Synthesis

The synthesis of Chlorthalidone is a multi-step process that typically begins with 2-(4-chlorobenzoyl)benzoic acid.[4] A key step in the synthesis involves the introduction of the

sulfonamide group. It is within this stage or subsequent steps that the conditions may be conducive to the formation of the dimer.

Diagram: Logical Flow of Chlorthalidone Synthesis and Dimer Formation



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